molecular formula C19H21N3O3 B1456384 (Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one CAS No. 1265965-20-5

(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one

Cat. No.: B1456384
CAS No.: 1265965-20-5
M. Wt: 339.4 g/mol
InChI Key: VHAQZCZYVRAHDZ-UHFFFAOYSA-N
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Description

(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indolin-2-one Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via condensation reactions with suitable aldehydes or ketones.

    Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde or other reagents.

    Morpholinomethylation: The morpholinomethyl group can be introduced via Mannich-type reactions involving morpholine, formaldehyde, and the pyrrole derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, the compound might be studied for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

The compound could have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Indolin-2-one derivatives
  • Pyrrole-containing compounds
  • Morpholine-substituted molecules

Uniqueness

The uniqueness of (Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-12-13-1-2-18-16(8-13)17(19(24)21-18)9-15-7-14(10-20-15)11-22-3-5-25-6-4-22/h1-2,7-10,20,23H,3-6,11-12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAQZCZYVRAHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CO)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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